molecular formula C10H10O2S B6270678 [5-(methylsulfanyl)-1-benzofuran-2-yl]methanol CAS No. 918821-64-4

[5-(methylsulfanyl)-1-benzofuran-2-yl]methanol

Cat. No. B6270678
CAS RN: 918821-64-4
M. Wt: 194.3
InChI Key:
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Description

[5-(Methylsulfanyl)-1-benzofuran-2-yl]methanol, or 5-MS-Bf-2-MeOH, is a synthetic organic compound that has been used in a wide range of scientific research applications. It is a derivative of benzofuran, a heterocyclic compound composed of a six-membered ring of five carbon atoms and one oxygen atom. 5-MS-Bf-2-MeOH has been studied for its potential use as a drug, and its biochemical and physiological effects have been investigated in a variety of laboratory experiments. In

Scientific Research Applications

5-MS-Bf-2-MeOH has been studied for its potential use as a drug, and its biochemical and physiological effects have been investigated in a variety of laboratory experiments. It has been studied for its ability to act as a modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. In addition, 5-MS-Bf-2-MeOH has also been studied for its potential anti-inflammatory and anti-cancer properties.

Mechanism of Action

5-MS-Bf-2-MeOH has been shown to act as a modulator of the GABA-A receptor, a member of the Cys-loop family of ligand-gated ion channels. It binds to the receptor and increases its activity, leading to increased chloride ion influx and decreased neuronal excitability. In addition, 5-MS-Bf-2-MeOH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MS-Bf-2-MeOH have been studied in a variety of laboratory experiments. It has been shown to have anxiolytic and sedative effects, likely due to its modulation of the GABA-A receptor. In addition, 5-MS-Bf-2-MeOH has been shown to have anti-inflammatory and anti-cancer properties, likely due to its inhibition of the COX-2 enzyme.

Advantages and Limitations for Lab Experiments

The use of 5-MS-Bf-2-MeOH in laboratory experiments offers several advantages. It is relatively easy to synthesize and can be purified using recrystallization or chromatography. In addition, its effects on the GABA-A receptor and COX-2 enzyme can be easily studied in a variety of laboratory experiments. However, there are also some limitations to its use. It is not suitable for use in humans due to its potential toxicity, and its effects on the GABA-A receptor and COX-2 enzyme may not be applicable to other species.

Future Directions

Given the potential of 5-MS-Bf-2-MeOH, there are a number of potential future directions for research. These include further investigations into its effects on the GABA-A receptor and COX-2 enzyme, as well as studies into its potential therapeutic applications. In addition, further research into its biochemical and physiological effects in different species could provide valuable insight into its potential uses in the medical field. Finally, research into the development of safer and more effective synthetic derivatives of 5-MS-Bf-2-MeOH could help to expand its potential applications.

Synthesis Methods

5-MS-Bf-2-MeOH is synthesized from the reaction of 5-methylsulfanyl-1-benzofuran-2-carboxylic acid and methanol. The reaction is typically carried out in a basic solution, such as sodium hydroxide, and is heated to a temperature of around 150°C. The product of the reaction is a white solid that can be purified by recrystallization or chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [5-(methylsulfanyl)-1-benzofuran-2-yl]methanol involves the introduction of a methylsulfanyl group to a benzofuran ring, followed by the addition of a hydroxymethyl group to the resulting compound.", "Starting Materials": [ "2-hydroxybenzaldehyde", "methylthiomethyl chloride", "sodium hydride", "2-methyl-2-butanol", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol" ], "Reaction": [ "1. React 2-hydroxybenzaldehyde with methylthiomethyl chloride in the presence of sodium hydride to form 5-(methylsulfanyl)-2-hydroxybenzaldehyde.", "2. Cyclize 5-(methylsulfanyl)-2-hydroxybenzaldehyde with sodium borohydride in acetic acid to form [5-(methylsulfanyl)-1-benzofuran-2-yl]methanol.", "3. Convert [5-(methylsulfanyl)-1-benzofuran-2-yl]methanol to the desired product by treating with sodium hydroxide and methanol." ] }

CAS RN

918821-64-4

Molecular Formula

C10H10O2S

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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